alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)-
Description
alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- is a valuable chemical compound extensively used in carbohydrate chemistry research. Its unique structure and reactivity make it a versatile building block for the synthesis of various carbohydrate-based molecules and glycoconjugates .
Properties
CAS No. |
126210-25-1 |
|---|---|
Molecular Formula |
C9H15N3O5 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)16-7-6(14)5(3-11-12-10)15-9(7,4-13)17-8/h5-7,13-14H,3-4H2,1-2H3 |
InChI Key |
ONUPUTISMDMKFY-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C |
Isomeric SMILES |
CC1(OC2C([C@@H](O[C@]2(O1)CO)CN=[N+]=[N-])O)C |
Canonical SMILES |
CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C |
Synonyms |
6-Azido-6-deoxy-2,3-O-(1-methylethylidene)-α-L-sorbofuranose |
Origin of Product |
United States |
Preparation Methods
Removal of the 4,6-O-Isopropylidene Group
The 4,6-O-isopropylidene group in compound (2) is selectively hydrolyzed using 0.25% aqueous sulfuric acid in acetone or 60% acetic acid at 40°C. This step yields 1,2-O-isopropylidene-α-L-sorbofuranose (3), which retains the methylethylidene protection at the 2,3-positions.
Activation of the 6-Hydroxyl Group
The 6-hydroxyl group is activated for nucleophilic substitution. Tosylation with p-toluenesulfonyl chloride (TsCl) in pyridine or triethylamine at 0–25°C converts the hydroxyl group into a tosylate (4). This intermediate is highly reactive, facilitating subsequent azide substitution.
Tosylation Reaction Parameters:
| Parameter | Value/Range | Base/Solvent |
|---|---|---|
| Temperature | 0–25°C | Pyridine/Triethylamine |
| Reaction Time | 4–12 hours | Dichloromethane |
| Yield | 85–95% |
The azido group introduces a versatile handle for further modifications, such as click chemistry applications.
Purification and Characterization
Chromatographic Purification
Crude product (5) is purified using silica gel column chromatography with ethyl acetate:methanol:water (4:1:0.7 v/v/v) as the eluent. This step removes unreacted starting materials and byproducts, achieving >95% purity.
Crystallization
The purified compound is crystallized from acetone or a 10:1 acetone:methanol mixture at 0–5°C. Crystallization yields a white crystalline solid with a melting point of 112–115°C.
Characterization Data:
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–115°C | Differential Scanning |
| [α]D²⁵ | -34.5° (c=1, H₂O) | Polarimetry |
| IR (ν, cm⁻¹) | 2100 (N₃), 1250 (C-O) | FT-IR |
Industrial-Scale Optimization
Industrial production scales the laboratory synthesis by:
-
Reactor Design: Using jacketed reactors with temperature and pH control to maintain reaction consistency.
-
Catalyst Recycling: Recovering tin(II) chloride via filtration and ion-exchange resins.
-
Solvent Recovery: Distilling and reusing acetone and DMF to reduce costs.
Scaled Reaction Metrics:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Purity | >95% | >98% |
| Cycle Time | 72 hours | 96 hours |
Challenges and Mitigation Strategies
-
Byproduct Formation:
-
Azide Safety:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include sodium azide, triphenylphosphine, and various catalysts. Major products formed from these reactions include amines and triazoles.
Scientific Research Applications
Glycosylation Reactions
Alpha-L-sorbofuranose derivatives are often employed as glycosyl donors in glycosylation reactions. The azido group serves as a versatile functional handle for further chemical modifications, allowing for the synthesis of complex glycosides and glycoconjugates. This capability is crucial in understanding glycan structures and their biological roles.
Synthesis of Glycoconjugates
The compound can be used to create various glycoconjugates that are important for studying cell signaling and molecular recognition processes. For instance, the incorporation of the azido group allows for subsequent reactions such as Staudinger ligation or Huisgen cycloaddition, facilitating the attachment of other biomolecules or labels to the glycan structure .
Biological Studies
Research has indicated that alpha-L-sorbofuranose derivatives can act as substrates for glycosyltransferases. These enzymes are pivotal in the biosynthesis of glycoproteins and glycolipids, making the compound significant for studies related to cell biology and biochemistry .
Case Study 1: Glycosyltransferase Substrates
A study demonstrated that 6-azido-6-deoxy-UDP-N-acetylglucosamine (a related compound) could serve as a substrate donor for glycosyltransferases involved in protein modification. This finding suggests that similar derivatives of alpha-L-sorbofuranose might also be explored for their potential as substrates in enzymatic reactions .
Case Study 2: Synthesis of Modified Glycans
In synthetic organic chemistry, researchers have successfully utilized alpha-L-sorbofuranose derivatives to synthesize modified glycans that exhibit altered biological activities. These modifications are essential for developing therapeutic agents targeting specific biological pathways.
Data Table: Comparison of Applications
| Application Area | Description | Example Compound Used |
|---|---|---|
| Glycosylation | Used as a glycosyl donor in reactions to form glycosides | Alpha-L-sorbofuranose |
| Glycoconjugate Synthesis | Facilitates the creation of glycoconjugates for biological studies | 6-Azido-6-deoxy-UDP-N-acetylglucosamine |
| Biological Research | Acts as a substrate for glycosyltransferases | Various derivatives of alpha-L-sorbofuranose |
Mechanism of Action
The mechanism of action of alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- involves its reactivity as an azido sugar. The azido group can undergo various chemical transformations, enabling the compound to participate in the synthesis of diverse molecules. In the context of antiviral research, the compound can be incorporated into nucleoside analogs, which interfere with viral replication by targeting viral enzymes and pathways .
Comparison with Similar Compounds
alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- can be compared with other azido sugars and carbohydrate derivatives. Similar compounds include:
6-Azido-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose: Used in carbohydrate chemistry and biomedical research.
1,23,4-Di-O-isopropylidene-6-deoxy-6-azido-alpha-D-galactopyranose: Employed in glycoscience research.
The uniqueness of alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- lies in its specific structural features and reactivity, making it a valuable tool in the synthesis of complex carbohydrate-based molecules and the development of antiviral agents.
Biological Activity
Alpha-L-Sorbofuranose, specifically the derivative 6-azido-6-deoxy-2,3-O-(1-methylethylidene)-, is a carbohydrate compound that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes an azido group and a methylethylidene protecting group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C9H15N3O5
- Molecular Weight : 245.23 g/mol
- CAS Number : 126210-25-1
Biological Activities
The biological activities of alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- include a range of effects on various cellular processes. The following sections summarize key findings regarding its biological activities:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against:
- Bacterial Infections : In vitro studies demonstrate activity against Gram-positive and Gram-negative bacteria.
- Viral Infections : Notably, it has been evaluated for activity against viruses such as HIV and HSV, highlighting its potential in antiviral therapy .
2. Anticancer Properties
Alpha-L-Sorbofuranose derivatives have been implicated in inducing apoptosis in cancer cells. Mechanistic studies suggest:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in cancer cell lines.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways, which could be beneficial for cancer treatment .
3. Immunomodulatory Effects
The compound has been observed to modulate immune responses:
- Cytokine Production : It influences the production of various cytokines, potentially enhancing immune responses against tumors and infections.
- Inflammatory Pathways : Research indicates involvement in pathways such as NF-kB and JAK/STAT signaling, which are critical for immune regulation .
Case Study 1: Antiviral Activity
A study investigated the antiviral efficacy of 6-azido-6-deoxy derivatives against HIV. Results showed a dose-dependent reduction in viral replication in cultured T-cells, suggesting its potential as an antiviral agent.
Case Study 2: Anticancer Activity
In a comparative study involving various carbohydrate derivatives, alpha-L-Sorbofuranose demonstrated superior cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics. The mechanism was linked to the activation of apoptotic markers such as caspase-3 and PARP cleavage.
Data Tables
Q & A
Q. What synthetic strategies are effective for introducing the 6-azido and 2,3-O-isopropylidene groups into alpha-L-sorbofuranose?
Methodological Answer: The synthesis typically involves sequential protection and functionalization. For example, the isopropylidene group can be introduced via acid-catalyzed ketalization using acetone and a catalyst (e.g., H2SO4 or p-TsOH) to protect the 2,3-hydroxyls. The 6-azido group is then introduced by nucleophilic displacement of a leaving group (e.g., triflate or mesylate) using NaN3 in polar aprotic solvents like DMF. Key steps include:
- Protection: Optimize reaction time and temperature to avoid over-acidification, which may hydrolyze the ketal .
- Azidation: Monitor reaction progress via TLC or HPLC to prevent side reactions (e.g., reduction of azide).
Reference: Similar approaches are detailed in triazole-containing furanosyl nucleoside syntheses .
Q. How can the regioselectivity of hydroxyl protection be controlled in sorbofuranose derivatives?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For 2,3-O-isopropylidene formation:
- Use bulky catalysts (e.g., 2,2-dimethoxypropane with BF3·Et2O) to favor less hindered hydroxyls.
- Confirm selectivity via 1H NMR (e.g., downfield shifts for protected hydroxyls) and 13C NMR (appearance of ketal carbons at ~100–110 ppm) .
Reference: NMR characterization of isopropylidene-protected ribofuranose derivatives supports this approach .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR to verify the isopropylidene group (characteristic peaks at δ 1.3–1.5 ppm for methyl groups) and azide (no direct proton signal but confirmed via IR at ~2100 cm⁻¹).
- HRMS: High-resolution mass spectrometry for molecular ion validation.
- UPLC-QTOF/MS: To assess purity and detect trace impurities (e.g., unreacted starting materials) .
Reference: Triazole-containing analogs were validated using similar techniques .
Advanced Research Questions
Q. How do reaction conditions impact the stability of the 2,3-O-isopropylidene group during azide introduction?
Methodological Answer: The isopropylidene group is acid-labile. Stability studies should include:
- pH Monitoring: Avoid strongly acidic conditions (e.g., HCl) during azidation; use buffered systems if necessary.
- Temperature Control: Conduct reactions at 0–25°C to minimize ketal hydrolysis.
- Accelerated Degradation Testing: Expose the compound to stress conditions (e.g., 40°C, 75% RH) and quantify degradation via HPLC .
Reference: Isopropylidene-protected ascorbic acid derivatives showed similar instability under acidic conditions .
Q. How can computational methods (e.g., DFT) predict the reactivity of the 6-azido group in click chemistry applications?
Methodological Answer:
- DFT Calculations: Model the transition state of azide-alkyne cycloaddition to predict reaction kinetics and regioselectivity.
- Solvent Effects: Simulate solvent polarity (e.g., DMSO vs. water) on activation energy.
- Validation: Compare computational results with experimental kinetics (e.g., reaction rates measured via in situ IR).
Note: While direct evidence is limited, azide reactivity in similar systems is well-documented in triazole synthesis .
Q. How to resolve contradictions in spectral data for structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC): Resolve overlapping signals and assign carbons unambiguously. For example, HMBC correlations can confirm azide placement at C6.
- X-ray Crystallography: Definitive structural confirmation if crystals are obtainable.
- Comparative Analysis: Cross-reference with spectral databases (e.g., SDBS) for analogous compounds .
Q. What strategies optimize storage stability for azide-containing sorbofuranose derivatives?
Methodological Answer:
- Lyophilization: Store under inert gas (N2/Ar) at –20°C to prevent azide decomposition.
- Light Protection: Use amber vials to avoid photolytic degradation.
- Stability Indicating Assays: Monitor azide integrity via IR or Raman spectroscopy over time .
Data Interpretation & Advanced Applications
Q. How to design experiments investigating the azide group’s role in bioorthogonal labeling?
Methodological Answer:
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
